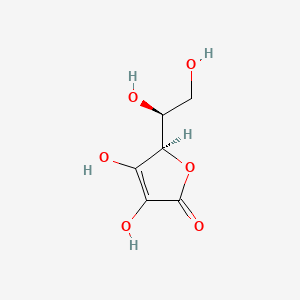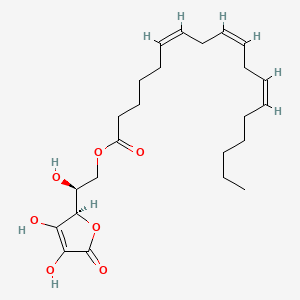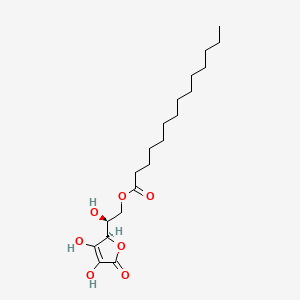
Aurodox
Overview
Description
Mechanism of Action
Target of Action
Aurodox, a polyketide natural product derived from Streptomyces goldiniensis, primarily targets the Type Three Secretion Systems (T3SS) of various Gram-negative pathogens . The T3SS is a needle-like apparatus that facilitates the translocation of effector proteins to the epithelial cells of the host . This compound also targets the Elongation factor Tu-B in Thermus thermophilus .
Mode of Action
This compound inhibits the expression of T3SS at the transcriptional level by repressing the master regulator, ler .
Biochemical Pathways
This selective inhibition of certain secretion systems, even within a single strain, indicates that this compound affects specific biochemical pathways .
Result of Action
This compound downregulates the expression and function of the E. coli T3SS . This results in a marked decrease in the pathogenesis of various pathogens, including Salmonella typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus . This compound’s action leads to the disruption of the host’s cellular physiology and homeostasis .
Action Environment
The production of this compound by streptomyces goldiniensis suggests that the compound may be influenced by factors such as temperature, ph, and nutrient availability in the soil environment where this bacterium is found
Biochemical Analysis
Biochemical Properties
Aurodox interacts with the Elongation factor Tu-B in Thermus thermophilus . It is a glycoside in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .
Cellular Effects
This compound exerts inhibitory effects on selected T3SS in various pathogens, including Salmonella typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus . It causes a marked downregulation in the expression and function of the E. coli type 3 secretion system (T3SS), a needle-like injectosome structure which is deployed to translocate effector proteins from the cytoplasm to the host target cells .
Molecular Mechanism
This compound inhibits the expression of the type III secretion systems of enteropathogenic and enterohemorrhagic Escherichia coli at the transcriptional level by repressing the master regulator, ler . It acts upstream of ler and not directly on the secretion system itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurodox is primarily obtained through the fermentation of Streptomyces goldiniensis. The biosynthesis involves a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster . The initial core biosynthetic reactions follow those of kirromycin, another antibiotic produced by a different Streptomyces species . The final step involves the methylation of the pyridone group, which is crucial for its biological activity .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces goldiniensis is cultured under specific conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Aurodox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with different properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its activity or stability.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Aurodox has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Kirromycin: Another antibiotic produced by Streptomyces species, with a similar biosynthetic pathway.
Mocimycin: A compound with structural similarities to aurodox, also produced by Streptomyces species.
Uniqueness of this compound: this compound is unique due to its specific inhibition of the type III secretion system, which is not a common target for traditional antibiotics . This unique mechanism of action allows it to combat bacterial infections without promoting the development of resistance . Additionally, its ability to inhibit virulence factors without inducing toxin production sets it apart from other antibiotics .
Properties
CAS No. |
12704-90-4 |
|---|---|
Molecular Formula |
C44H62N2O12 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(2S)-N-[(2E,4E,6S,7R)-7-[(2S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide |
InChI |
InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32?,35?,36?,37-,38+,39?,40?,44?/m1/s1 |
InChI Key |
NTAHMPNXQOYXSX-WTEFLBKUSA-N |
SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C(C([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)/C=C/C=C\C)(C)C)O)O)O |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aurodox; NSC 233989; NSC-233989; NSC233989. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













